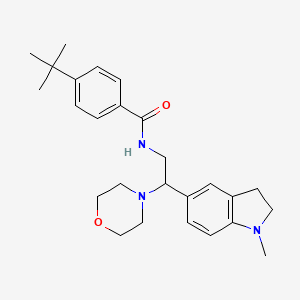![molecular formula C6H11ClO2 B2443468 2-[(氯甲氧基)甲基]氧杂环戊烷 CAS No. 110627-17-3](/img/structure/B2443468.png)
2-[(氯甲氧基)甲基]氧杂环戊烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Chloromethoxy)methyl]oxolane is a chemical compound with the molecular formula C₆H₁₁ClO₂. It is known for its versatile applications in scientific research, particularly in organic synthesis and pharmaceutical development . This compound is characterized by the presence of a chloromethoxy group attached to a methyl oxolane ring, making it a valuable intermediate in various chemical reactions.
科学研究应用
2-[(Chloromethoxy)methyl]oxolane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Pharmaceutical Development: Employed in the development of new drugs and therapeutic agents due to its unique chemical properties.
Biological Research: Utilized in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: Used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Chloromethoxy)methyl]oxolane typically involves the reaction of oxetanes with chloromethyl methyl ether under specific conditions. One common method includes the use of indium triflate (In(OTf)₃) as a catalyst to facilitate the intramolecular cyclization of 3-amido oxetanes, leading to the formation of the desired oxolane compound .
Industrial Production Methods: Industrial production of 2-[(Chloromethoxy)methyl]oxolane often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
化学反应分析
Types of Reactions: 2-[(Chloromethoxy)methyl]oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The oxolane ring can be oxidized to form oxirane derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Lithium aluminum hydride (LiAlH₄) is commonly used for reduction reactions.
Major Products:
Substitution Reactions: Formation of azido or thiocyanate derivatives.
Oxidation Reactions: Formation of oxirane derivatives.
Reduction Reactions: Formation of alcohols or other reduced compounds.
作用机制
The mechanism of action of 2-[(Chloromethoxy)methyl]oxolane involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The compound’s chloromethoxy group is highly reactive, allowing it to participate in substitution and cyclization reactions. These reactions often involve the formation of new carbon-oxygen or carbon-nitrogen bonds, leading to the synthesis of complex molecules .
相似化合物的比较
2-Methyloxolane: Similar in structure but lacks the chloromethoxy group, making it less reactive in certain chemical reactions.
2-Oxazoline: Contains a nitrogen atom in the ring, leading to different reactivity and applications.
Oxetane: A precursor to 2-[(Chloromethoxy)methyl]oxolane, used in similar synthetic applications.
Uniqueness: 2-[(Chloromethoxy)methyl]oxolane is unique due to its chloromethoxy group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.
属性
IUPAC Name |
2-(chloromethoxymethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-8-4-6-2-1-3-9-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFRYXYFCITFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide](/img/structure/B2443385.png)
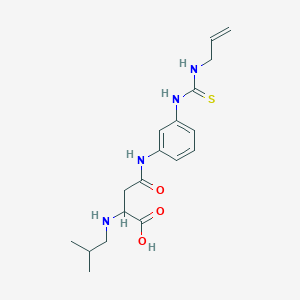
![tert-butyl 4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2443387.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2443388.png)
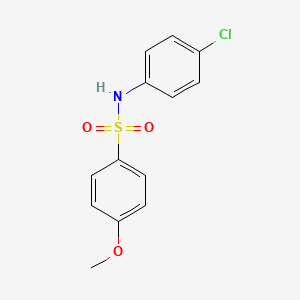
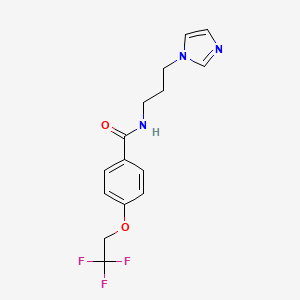
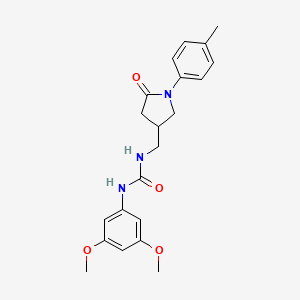
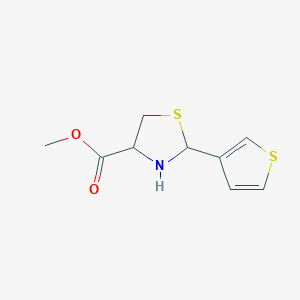
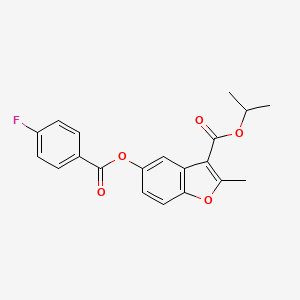
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2443399.png)
![2,6-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2443401.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2443406.png)
